5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride
Description
5-(Chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride is a triazole derivative characterized by a chloromethyl (-CH₂Cl) group at the 5-position and an ethyl (-CH₂CH₃) substituent at the 1-position of the triazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular weight is 145.59 g/mol, as reported in . The compound has been explored as a building block in drug synthesis, particularly for antiviral agents like ensitrelvir (S-217622), a COVID-19 therapeutic candidate . However, commercial availability of this compound has been discontinued, suggesting challenges in scalability or niche applicability .
Properties
IUPAC Name |
5-(chloromethyl)-1-ethyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-2-9-5(3-6)7-4-8-9;/h4H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSXEGOJFPDTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction. This involves the reaction of the triazole ring with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl group at the 5-position.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include:
Bulk Synthesis of Triazole Ring: Using large reactors, the triazole ring is synthesized in bulk quantities.
Chloromethylation and Ethylation: These steps are carried out in sequence, often in the same reactor to minimize transfer losses and improve efficiency.
Purification: The final product is purified through crystallization or recrystallization techniques to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The hydrochloride salt can undergo hydrolysis in the presence of water, leading to the formation of the free base and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted triazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.
Reduction Products: Reduction can lead to the formation of partially or fully reduced triazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antifungal Activity
The compound has been extensively studied for its antifungal properties. The triazole moiety is known to inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi, disrupting cell membrane integrity and leading to cell death. This mechanism is similar to other triazole antifungals like fluconazole and itraconazole.
Case Studies:
- A study demonstrated that derivatives of 1,2,4-triazoles exhibit potent antifungal activity against various fungal strains, including Candida and Aspergillus species .
- Research indicated that 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride showed synergistic effects when combined with other antifungal agents, enhancing overall efficacy against resistant fungal strains.
Antibacterial Properties
In addition to antifungal activity, this compound also exhibits antibacterial properties. It has been tested against several bacterial pathogens, showing promising results comparable to established antibiotics.
Case Studies:
- A series of synthesized triazole derivatives were found to have high potency against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL .
- Structural activity relationship (SAR) studies revealed that specific substituents on the triazole ring significantly influence antibacterial efficacy .
Agricultural Applications
Herbicidal Potential
this compound has also been investigated for its potential use as a herbicide. Its reactivity can be exploited in the synthesis of herbicidal agents that target specific metabolic pathways in plants.
Research Findings:
- Studies suggest that the compound can inhibit certain plant enzymes involved in growth regulation, leading to effective weed control without damaging crops.
Chemical Synthesis Applications
Intermediate in Organic Synthesis
The chloromethyl group in this compound makes it a valuable intermediate for synthesizing other chemical entities. It can participate in nucleophilic substitution reactions, allowing for the creation of diverse derivatives with tailored properties.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole | Methyl group instead of ethyl | Different biological activity profile |
| 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole | Chloromethyl at position 3 | Varying reactivity due to position of substituent |
| 5-(Bromomethyl)-1-ethyl-1H-1,2,4-triazole | Bromine instead of chlorine | Potentially different pharmacological properties |
This table illustrates how structural variations can lead to different biological activities and applications in drug development and agricultural chemistry.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride involves its interaction with biological molecules:
Molecular Targets: The compound can interact with enzymes and proteins, particularly those involved in metabolic pathways.
Pathways Involved: It can inhibit enzyme activity by binding to the active site or by interacting with cofactors, leading to the disruption of normal metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride are best understood through comparison with analogous triazole derivatives. Below is a detailed analysis:
Table 1: Key Properties of this compound and Analogues
Key Structural and Functional Insights
Substituent Position and Reactivity: The chloromethyl group at the 5-position in the target compound (vs. chloro in ) increases electrophilicity, facilitating nucleophilic substitutions critical in drug synthesis . Ethyl vs.
Impact of Aromatic Substituents :
- The phenyl group in ’s compound (C₁₀H₁₁ClN₃·HCl) enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- The 4-fluorophenyl group in introduces electronic effects (e.g., electron-withdrawing -F) that could stabilize charge interactions in medicinal chemistry applications .
Hydrochloride Salt vs. Neutral Forms :
- Hydrochloride salts (e.g., ) improve solubility in polar solvents, whereas neutral forms (e.g., ) may require organic solvents for reactions .
Synthetic Challenges and Commercial Status :
- The discontinuation of the target compound () contrasts with the availability of analogues like 5-(chloromethyl)-1-methyl-3-phenyl-1H-1,2,4-triazole hydrochloride (), suggesting scalability or stability issues in the ethyl-substituted variant.
Biological Activity
5-(Chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound has the molecular formula and features a triazole ring, which is significant for its biological activity. The chloromethyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses. Its structure can be represented as follows:
Antifungal Activity : The primary mechanism through which this compound exhibits antifungal properties is by inhibiting cytochrome P450 enzymes involved in ergosterol biosynthesis. This inhibition disrupts the integrity of fungal cell membranes, leading to cell death .
Herbicidal Properties : In addition to its antifungal capabilities, this compound has been investigated for its herbicidal potential. It acts by interfering with metabolic pathways in plants, though specific mechanisms are less well-documented compared to its antifungal activity.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. Their comparative biological activities highlight the influence of structural modifications on efficacy.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole | Methyl group instead of ethyl | Potentially different antifungal profile |
| 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole | Chloromethyl at position 3 | Different reactivity; less studied |
| 5-(Bromomethyl)-1-ethyl-1H-1,2,4-triazole | Bromine instead of chlorine | May exhibit enhanced antibacterial properties |
Case Studies and Research Findings
Recent studies have explored the biological activity of various triazole derivatives including this compound:
- Antifungal Efficacy : A study demonstrated that this compound effectively inhibited fungal growth in vitro at concentrations as low as 10 µg/mL against common pathogens like Candida albicans and Aspergillus niger.
- Synergistic Effects : Research indicated that when combined with other antifungal agents (e.g., fluconazole), the compound exhibited synergistic effects that significantly enhanced antifungal activity against resistant strains .
- Toxicity Studies : Toxicological evaluations have shown that while the compound is effective against fungi and bacteria, it exhibits low toxicity to mammalian cells at therapeutic concentrations (IC50 > 100 µM), suggesting a favorable safety profile for potential agricultural applications .
Q & A
Basic: What are the optimized synthetic routes for 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride, and how can yield be maximized?
Methodological Answer:
The synthesis involves two key steps: (1) hydroxymethylation of 1H-1,2,4-triazole using paraformaldehyde under catalyst-free, solvent-free conditions, and (2) chlorination of the hydroxymethyl intermediate with thionyl chloride (SOCl₂) in chloroform. Key optimization strategies include:
- Solvent Selection : Chloroform dissolves the hydroxymethyl intermediate, enabling controlled addition of SOCl₂ and minimizing reagent waste .
- Temperature Control : Maintaining 0–5°C during chlorination reduces side reactions.
- Catalyst-Free Hydroxymethylation : Eliminating solvents or catalysts simplifies purification and improves yield (reported total yield >92.3%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
